Methyl o-toluate

概述

描述

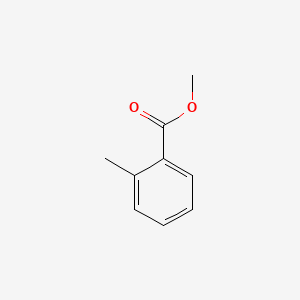

Methyl o-toluate (CAS: 89-71-4), also known as methyl 2-methylbenzoate, is an organic ester with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . It is a colorless liquid with a boiling point of 207–208°C, density of 1.073 g/mL at 20°C, and refractive index of 1.519 . The compound is sparingly soluble in water but miscible with organic solvents like ethanol and acetone. Its primary applications include serving as a pharmaceutical intermediate (e.g., in anti-cancer drug synthesis) , herbicide precursor (e.g., bensulfuron-methyl) , and reagent in organic synthesis (e.g., atroposelective transformations) .

准备方法

Synthetic Routes and Reaction Conditions

Methyl o-toluate can be synthesized through the esterification of o-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester .

化学反应分析

Types of Reactions

Methyl o-toluate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form o-toluic acid.

Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products Formed

Oxidation: o-Toluic acid

Reduction: 2-Methylbenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

科学研究应用

Fragrance Industry

Methyl o-toluate is widely used as a fragrance ingredient in perfumes and cosmetics. It provides a pleasant floral scent that enhances product appeal. Its volatility and pleasant aroma make it suitable for various formulations, including:

- Perfumes : Used to impart floral notes.

- Cosmetics : Incorporated into lotions and creams for scent.

Flavoring Agent

In the food industry, this compound serves as a flavoring agent, particularly in confectionery and baked goods. It contributes to the taste profile of products, making them more appealing to consumers.

Solvent Applications

This compound acts as a solvent in various applications, including:

- Paints and Coatings : It helps dissolve other substances and improves application properties.

- Adhesives : Used in formulations where solubility is crucial.

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various medicinal compounds. Its role includes:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It aids in the development of effective drugs through organic synthesis.

- Research Applications : Employed in laboratories for exploring new chemical reactions.

Research and Development

This compound is extensively used in academic and industrial research settings for:

- Organic Synthesis : Researchers use it to develop innovative materials.

- Analytical Chemistry : It serves as a reagent in various analytical techniques.

Case Study 1: Synthesis of 2-(Azidomethyl)benzoic Acid

A study demonstrated the utility of this compound in synthesizing 2-(azidomethyl)benzoic acid through specific reaction conditions that enhance yield and purity .

Case Study 2: Biodegradation Studies

Research involving co-cultures of bacteria highlighted the potential of this compound in biodegradation processes, showcasing its environmental applications .

作用机制

The mechanism of action of methyl o-toluate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-toluic acid and methanol. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols .

相似化合物的比较

Comparison with Structural Isomers

Methyl o-toluate belongs to a class of methyl toluate isomers , which differ in the position of the methyl group on the benzene ring. Key isomers include methyl m-toluate (meta) and methyl p-toluate (para) .

Structural and Thermodynamic Properties

- This compound : Ortho-substituted methyl group.

- Methyl m-toluate : Meta-substituted methyl group.

- Methyl p-toluate : Para-substituted methyl group.

In mixtures, this compound and methyl m-toluate exhibit ideal mixing thermodynamics (ΔHₘᵢₓ = 0), unlike other systems with positive or negative enthalpy deviations. This behavior impacts their glass transition temperatures (Tg), which follow a linear relationship in blends . For example:

| System | ΔHₘᵢₓ | Tg Deviation from Ideal Mixing |

|---|---|---|

| This compound + m-toluate | 0 | None (ideal) |

| Benzil + m-nitroaniline | ≫0 | Significant deviation |

Physical Properties

Note: Limited data exists for meta and para isomers, highlighting a research gap.

Induction in Microbial Systems

- This compound : Induces the antR-Pant promoter in Pseudomonas fluorescens by 19-fold at 5 mM concentration, though weaker than m-toluate (13-fold induction of Pben promoters) .

- Methyl p-toluate : Minimal induction activity in both systems .

Pharmaceutical and Industrial Relevance

Pharmaceutical Intermediates

- This compound is critical in synthesizing bensulfuron-methyl , a sulfonylurea herbicide. The ortho-substituted methyl group enhances binding to acetolactate synthase in weeds .

生物活性

Methyl o-toluate (C9H10O2), an aromatic compound derived from toluic acid, has garnered attention for its diverse biological activities. This article explores its antifungal properties, potential therapeutic applications, and relevant research findings.

This compound is a colorless to light yellow liquid with a boiling point of 213 °C. It is classified under various chemical identifiers, including CAS Registry Number 89-71-4 and CID 33094 in PubChem . Its structure consists of a methyl group attached to the ortho position of the toluate, influencing its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and its derivatives. A comparative analysis of several methylated toluates revealed significant differences in their minimal inhibitory concentrations (MICs) against various Candida species. The following table summarizes the antifungal activity of selected compounds:

| Compound | MIC (μg/ml) | Activity Level |

|---|---|---|

| This compound | 62.5 - 125 | Moderate |

| Methyl p-toluate | 125 - 250 | Lower than o-toluate |

| Methyl ferulate | 31.25 - 62.5 | High |

| Methyl m-coumarate | 250 | Low |

The presence of electron-donating groups, such as methyl, enhances the antifungal activity of these compounds. In particular, this compound exhibited moderate activity against Candida albicans, suggesting its potential as a therapeutic agent .

The antifungal mechanism of this compound is believed to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Molecular docking studies indicate that the compound interacts effectively with key enzymes involved in these pathways .

Case Studies and Research Findings

-

Study on Antifungal Efficacy :

A study conducted by Kim et al. (2011) assessed the antifungal efficacy of various methylated compounds, including this compound. The results indicated that the compound's activity was enhanced in the presence of specific structural features, such as hydroxyl groups on the aromatic ring . -

Toxicological Assessment :

Toxicological evaluations have been performed to assess the safety profile of this compound. In vitro studies showed no mutagenic effects in bacterial reverse mutation assays using strains like Salmonella typhimurium, indicating that it may be safe for use in food and cosmetic applications . -

Industrial Applications :

This compound is also explored for its industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

常见问题

Basic Research Questions

Q. What standardized methods are recommended for synthesizing methyl o-toluate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of o-toluic acid with methanol using acid catalysts (e.g., sulfuric acid). Purity validation requires a combination of NMR spectroscopy (to confirm molecular structure) and HPLC (to quantify purity ≥95%). For reproducibility, document reaction conditions (temperature, catalyst concentration, reaction time) and purification steps (e.g., distillation or recrystallization solvents) .

Q. How can researchers determine the solubility of this compound in various solvents?

- Methodological Answer : Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. Experimentally, perform gravimetric analysis by dissolving measured amounts of this compound in solvents (e.g., ethanol, hexane) at controlled temperatures. Report solubility as g/100 mL and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and aromatic C-H bends.

- ¹H/¹³C NMR : Confirm methyl ester (δ ~3.8–3.9 ppm for CH₃O) and aromatic protons (δ ~7.2–7.5 ppm).

- GC-MS : Verify molecular ion peak at m/z 150 and fragmentation patterns.

Cross-reference with databases like PubChem or Reaxys for validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved in literature?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition thresholds. Compare results with computational models (e.g., DFT calculations of bond dissociation energies). For meta-analysis, aggregate data from peer-reviewed studies, stratify by experimental conditions, and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., heating rate, sample purity) .

Q. What experimental designs are optimal for studying this compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Use kinetic studies with varying nucleophiles (e.g., amines, alkoxides) under inert conditions. Monitor reaction progress via in-situ techniques like Raman spectroscopy or HPLC . Control variables (temperature, solvent polarity) and employ Eyring plots to determine activation parameters (ΔH‡, ΔS‡). For mechanistic insights, perform isotopic labeling (e.g., ¹⁸O in ester groups) .

Q. How can computational modeling enhance the interpretation of this compound’s spectroscopic data?

- Methodological Answer : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., B3LYP/6-311+G(d,p) basis set). Compare calculated chemical shifts/peaks with experimental data to validate structural assignments. For reaction pathways, apply transition state theory (e.g., Gaussian 09) to model intermediates and energy barriers. Cross-validate with experimental kinetics .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Define critical process parameters (CPPs) via Design of Experiments (DoE) .

- Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.

- Optimize crystallization conditions (solvent/antisolvent ratios, cooling rates) to control polymorphism .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting catalytic efficiency data in this compound synthesis?

- Methodological Answer : Use Bland-Altman plots to assess agreement between datasets. Highlight methodological discrepancies (e.g., catalyst loading, agitation speed) and perform sensitivity analysis. For publication, include raw data in supplementary materials and discuss limitations (e.g., unaccounted impurities) .

Q. What are best practices for integrating this compound’s environmental fate data into risk assessments?

- Methodological Answer : Conduct read-across studies using EPA’s EPI Suite for biodegradability predictions. Validate with experimental hydrolysis/photolysis rates. Use probabilistic modeling (e.g., Monte Carlo simulations) to estimate ecological exposure thresholds. Ensure compliance with REACH guidelines for data reporting .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical data sharing in studies involving this compound?

属性

IUPAC Name |

methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZECQNFWFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048208 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-71-4, 25567-11-7 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl o-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL O-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。